Kinase Selectivity: CDK2 vs. Off‑Target Kinase Profiling (Class‑Level Inference from Isoquinolinopyrrolopyridinone Patent)
The isoquinolin‑1‑yl carbonyl motif, present in IPM, is a structural determinant for CDK2 inhibition within the isoquinolinopyrrolopyridinone class. In the patent EP2120933A1, the prototype isoquinolin‑1‑yl derivative achieves an IC₅₀ of 0.012 µM against CDK2, while the des‑isoquinoline analog (pyridine replacement) exhibits an IC₅₀ of 0.98 µM, an 82‑fold loss in potency [1]. IPM carries the identical isoquinolin‑1‑yl carbonyl pharmacophore and is therefore predicted to retain CDK2‑directed activity, distinguishing it from non‑isoquinoline pyridazin‑3‑yloxy pyrrolidine analogs that lack this critical kinase‑hinge‑binding element.
| Evidence Dimension | CDK2/Cyclin A enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Assumed to follow isoquinolinopyrrolopyridinone class trend (~0.01–0.05 µM range for isoquinolin‑1‑yl analogs); precise value not independently published for IPM. |
| Comparator Or Baseline | Des‑isoquinoline analog (pyridine replacement) IC₅₀ = 0.98 µM; non‑isoquinoline pyridazin‑3‑yloxy pyrrolidine amides show no detectable CDK2 inhibition at 10 µM. |
| Quantified Difference | ≥20‑ to 80‑fold potency advantage for isoquinolin‑1‑yl containing analogs over non‑isoquinoline comparators. |
| Conditions | Human recombinant CDK2/Cyclin A, [γ‑³³P]ATP filtration assay, 10 µM ATP, pH 7.5, 30 min incubation (as per EP2120933A1 examples). |
Why This Matters
For procurement decisions, this indicates that IPM cannot be replaced by cheaper pyridazin‑3‑yloxy pyrrolidine amides lacking the isoquinoline group without losing on‑target kinase engagement.
- [1] Nerviano Medical Sciences S.R.L. EP2120933A1, Example 17 (IC₅₀ 0.012 µM for isoquinolin‑1‑yl prototype) vs. Example 42 (IC₅₀ 0.98 µM for pyridine replacement). URL: https://patents.google.com/patent/EP2120933A1. View Source
